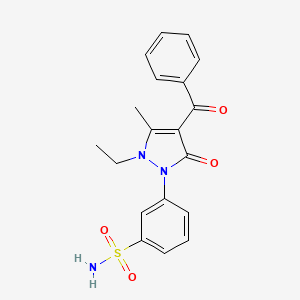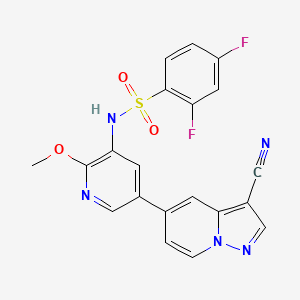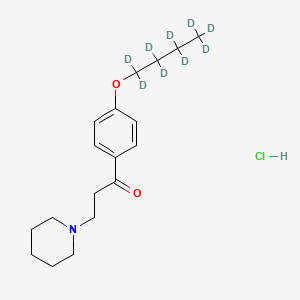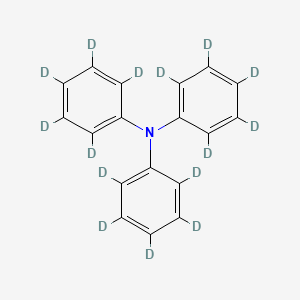![molecular formula C27H31N7O2 B12403811 3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)
3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-ジデゥテリオ-N-[4-メトキシ-2-[メチル-[2-(メチルアミノ)エチル]アミノ]-5-[[4-[1-(トリデゥテリオメチル)インドール-3-イル]ピリミジン-2-イル]アミノ]フェニル]プロプ-2-エナミドは、デゥテリウム原子、メトキシ基、およびさまざまなアミノ官能基を特徴とする複雑な有機化合物です。
準備方法
合成経路および反応条件
3,3-ジデゥテリオ-N-[4-メトキシ-2-[メチル-[2-(メチルアミノ)エチル]アミノ]-5-[[4-[1-(トリデゥテリオメチル)インドール-3-イル]ピリミジン-2-イル]アミノ]フェニル]プロプ-2-エナミドの合成には、デゥテリウム原子の導入やさまざまな官能基の形成など、複数の工程が含まれます。合成経路は通常、中間体の調製から始まり、その後、特定の反応条件に供されることで目的の生成物が得られます。合成に含まれる一般的な反応には、求核置換反応、アミノ化反応、およびデゥテリウム化反応があります。
工業的製造方法
この化合物の工業的製造には、高収率と高純度を確保するために、合成経路の最適化が必要です。これには、反応のスケールアップ、温度、圧力、溶媒選択などの反応条件の最適化、クロマトグラフィーや結晶化などの精製技術の適用が含まれます。
化学反応の分析
反応の種類
3,3-ジデゥテリオ-N-[4-メトキシ-2-[メチル-[2-(メチルアミノ)エチル]アミノ]-5-[[4-[1-(トリデゥテリオメチル)インドール-3-イル]ピリミジン-2-イル]アミノ]フェニル]プロプ-2-エナミドは、以下のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を生成するために酸化することができます。
還元: 還元反応によって、この化合物を還元形に変換することができます。
置換: 求核置換反応と求電子置換反応によって、新しい官能基を導入することができます。
一般的な試薬および条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな求核剤と求電子剤があります。温度、溶媒、pHなどの反応条件は、目的の変換を実現するために注意深く制御されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化によって酸化物が生成されるのに対し、置換反応によって新しい官能基が導入され、さまざまな誘導体が生成される可能性があります。
科学研究への応用
3,3-ジデゥテリオ-N-[4-メトキシ-2-[メチル-[2-(メチルアミノ)エチル]アミノ]-5-[[4-[1-(トリデゥテリオメチル)インドール-3-イル]ピリミジン-2-イル]アミノ]フェニル]プロプ-2-エナミドは、いくつかの科学研究に応用されています。
化学: 有機合成におけるビルディングブロックとして、およびデゥテリウム標識研究における基準化合物として使用されます。
生物学: 酵素阻害や受容体結合など、潜在的な生物活性について調査されています。
医学: 癌や神経疾患など、さまざまな病気の治療における治療の可能性を探っています。
産業: 新素材の開発や化学反応における触媒として利用されています。
科学的研究の応用
3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference compound in deuterium labeling studies.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
3,3-ジデゥテリオ-N-[4-メトキシ-2-[メチル-[2-(メチルアミノ)エチル]アミノ]-5-[[4-[1-(トリデゥテリオメチル)インドール-3-イル]ピリミジン-2-イル]アミノ]フェニル]プロプ-2-エナミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物の構造により、これらの標的に結合して活性を調節し、さまざまな生化学的経路を誘発することができます。デゥテリウム原子の存在は、この化合物の代謝安定性と薬物動態に影響を与え、その有効性を高め、副作用を軽減することができます。
類似化合物との比較
類似化合物
- 3,3-ジデゥテリオ-N-[4-メトキシ-2-[メチル-[2-(メチルアミノ)エチル]アミノ]-5-[[4-[1-メチルインドール-3-イル]ピリミジン-2-イル]アミノ]フェニル]プロプ-2-エナミド
- 3,3-ジデゥテリオ-N-[4-メトキシ-2-[メチル-[2-(メチルアミノ)エチル]アミノ]-5-[[4-[1-(トリデゥテリオメチル)インドール-3-イル]ピリミジン-2-イル]アミノ]フェニル]プロプ-2-エナミド
独自性
3,3-ジデゥテリオ-N-[4-メトキシ-2-[メチル-[2-(メチルアミノ)エチル]アミノ]-5-[[4-[1-(トリデゥテリオメチル)インドール-3-イル]ピリミジン-2-イル]アミノ]フェニル]プロプ-2-エナミドの独自性は、そのデゥテリウム標識にあります。これは、その代謝安定性を高め、その生化学的相互作用に関する独自の洞察を提供します。これは、科学研究において貴重なツールであり、治療的用途のための有望な候補です。
特性
分子式 |
C27H31N7O2 |
|---|---|
分子量 |
490.6 g/mol |
IUPAC名 |
3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C27H31N7O2/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32)/i1D2,4D3 |
InChIキー |
ZROCWKZRGJYPTG-PCZBYHPYSA-N |
異性体SMILES |
[2H]C(=CC(=O)NC1=CC(=C(C=C1N(C)CCNC)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H] |
正規SMILES |
CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


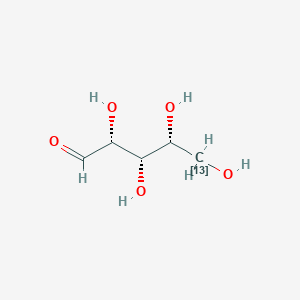

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)
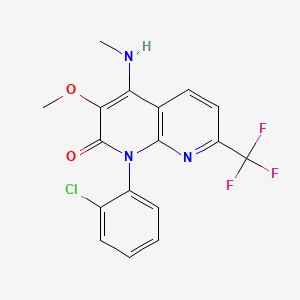
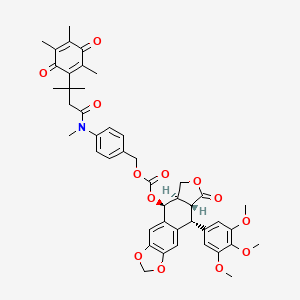
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)


![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
